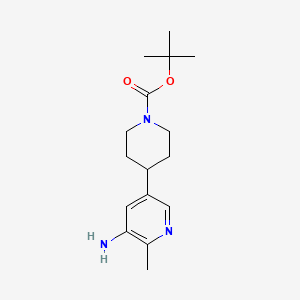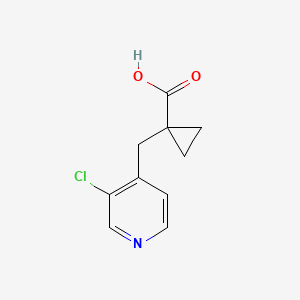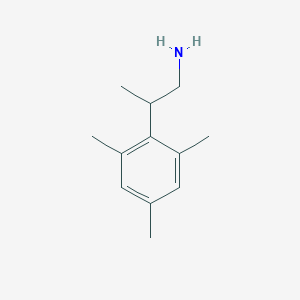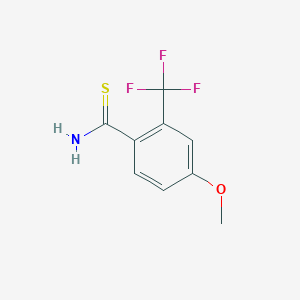
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is a chemical compound with the molecular formula C9H10ClNO4S. It is used in various scientific research applications, particularly in the fields of chemistry and pharmaceuticals. This compound is known for its unique structure, which includes a sulfonamide group attached to a benzene ring, making it a valuable intermediate in organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid typically involves the reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine, followed by the addition of chloroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process can be summarized as follows:
Step 1: Reaction of 3-chlorobenzenesulfonyl chloride with n-methylamine in the presence of a base such as triethylamine.
Step 2: Addition of chloroacetic acid to the reaction mixture, followed by heating to promote the formation of this compound.
Industrial Production Methods
Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for high yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems.
Análisis De Reacciones Químicas
Types of Reactions
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonamide group to an amine group.
Substitution: The chlorine atom in the benzene ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of sulfonic acids.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted benzene derivatives.
Aplicaciones Científicas De Investigación
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is utilized in several scientific research areas:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes and proteins, potentially inhibiting their activity. This interaction can lead to various biological effects, such as antimicrobial activity by inhibiting bacterial enzymes.
Comparación Con Compuestos Similares
Similar Compounds
2-(n-Methyl3-bromobenzenesulfonamido)acetic acid: Similar structure but with a bromine atom instead of chlorine.
2-(n-Methyl3-fluorobenzenesulfonamido)acetic acid: Similar structure but with a fluorine atom instead of chlorine.
2-(n-Methyl3-iodobenzenesulfonamido)acetic acid: Similar structure but with an iodine atom instead of chlorine.
Uniqueness
2-(n-Methyl3-chlorobenzenesulfonamido)acetic acid is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound a versatile intermediate in organic synthesis.
Propiedades
Fórmula molecular |
C9H10ClNO4S |
|---|---|
Peso molecular |
263.70 g/mol |
Nombre IUPAC |
2-[(3-chlorophenyl)sulfonyl-methylamino]acetic acid |
InChI |
InChI=1S/C9H10ClNO4S/c1-11(6-9(12)13)16(14,15)8-4-2-3-7(10)5-8/h2-5H,6H2,1H3,(H,12,13) |
Clave InChI |
PEHSRJBDAYMGIB-UHFFFAOYSA-N |
SMILES canónico |
CN(CC(=O)O)S(=O)(=O)C1=CC(=CC=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![6-Oxaspiro[3.5]nonan-5-one](/img/structure/B13595452.png)

![2-[4-(Trifluoromethoxy)phenyl]ethanethioamide](/img/structure/B13595468.png)



![3-(Imidazo[1,2-a]pyridin-2-yl)acrylaldehyde](/img/structure/B13595500.png)


